![molecular formula C17H17BrN2O2 B4236132 4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4236132.png)
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and is commonly referred to as BEOB. In
Mechanism of Action
The mechanism of action of BEOB is not fully understood. However, studies have shown that BEOB inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter gene expression patterns. This alteration in gene expression may be responsible for the anti-tumor and anti-inflammatory effects of BEOB.
Biochemical and Physiological Effects:
BEOB has been found to have several biochemical and physiological effects. Studies have shown that BEOB inhibits cell proliferation and induces cell cycle arrest in cancer cells. BEOB has also been found to induce apoptosis in cancer cells. Additionally, BEOB has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BEOB in lab experiments is its high purity and yield. Additionally, BEOB has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using BEOB in lab experiments is its limited solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of BEOB. One potential direction is the development of BEOB derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BEOB and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of BEOB in animal models.
Scientific Research Applications
BEOB has been found to have potential applications in medicinal chemistry. Studies have shown that BEOB exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEOB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BEOB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-bromo-N-[2-(4-ethylanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-12-3-9-15(10-4-12)20-16(21)11-19-17(22)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEGDVJJLSNJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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